8-Nitrooctanoic acid

Description

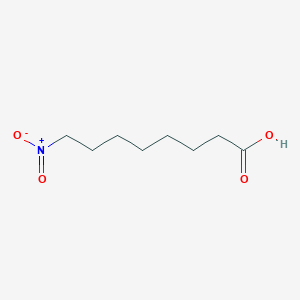

Structure

2D Structure

3D Structure

Properties

CAS No. |

52035-22-0 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

8-nitrooctanoic acid |

InChI |

InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11) |

InChI Key |

IUHRGCAGZOPYTE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 8 Nitrooctanoic Acid

De Novo Synthetic Routes to 8-Nitrooctanoic Acid and its Derivatives

De novo synthesis involves the construction of the this compound molecule from smaller, functionalized precursors. These routes offer flexibility in introducing various functionalities and isotopic labels.

Strategies Involving Nitroalkane Functionalization and Carboxylic Acid Derivatization

A primary strategy in synthesizing nitro-carboxylic acids involves the carbon-carbon bond-forming Henry reaction (or nitroaldol reaction). mdpi.commdpi.com This reaction couples a nitroalkane with a carbonyl compound (an aldehyde or ketone) and is fundamental for building the carbon backbone of functionalized nitro compounds. mdpi.com The resulting β-nitroalcohols are versatile intermediates that can be further transformed into other valuable compounds, including α-hydroxy carboxylic acids and nitroalkenes. mdpi.comresearchgate.net

For a target like this compound, a plausible de novo approach would involve the coupling of two smaller fragments, one containing the future carboxylic acid terminus and the other containing the nitro group. For instance, a protected ω-oxoheptanoate (an aldehyde-ester) could react with nitromethane (B149229) in a Henry reaction. The resulting β-nitroalcohol could then be dehydrated and the terminal alkene reduced to furnish the saturated nitro-ester, which is finally hydrolyzed to this compound.

Alternatively, functionalization of a pre-formed nitroalkane is a key method. The conversion of primary nitroalkanes into their corresponding carboxylic acids can be achieved under mild conditions using catalytic amounts of iodide in conjunction with a zinc catalyst in water. mdpi.com This allows for the transformation of a precursor like 1,8-dinitrooctane or 8-nitrooctanal directly to the desired acid. Another powerful modern technique is the photoredox-catalyzed homologation of carboxylic acids, where an existing acid is converted to its next higher homologue via a nitroalkane intermediate, offering a stepwise chain extension method.

The oxidation of precursor molecules is also a viable route. For example, 8-nitrooctan-1-ol can be oxidized to form this compound, a reaction useful in polymer chemistry.

Application of Nitration Reactions in Aliphatic Systems

When a C8 carboxylic acid precursor is available, the challenge lies in the selective introduction of a nitro group at the terminal (C-8) position. Direct nitration of saturated alkanes is often unselective and harsh. Therefore, the most common and regioselective method is the nucleophilic substitution of a suitable leaving group at the C-8 position with a nitrite (B80452) salt.

A well-established route involves the use of an 8-halo-octanoic acid derivative, typically 8-bromooctanoic acid, as the starting material. The carboxylic acid is first protected as an ester to prevent interference from the acidic proton. The protected 8-bromo-octanoate then undergoes a substitution reaction with a nitrite source, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂), to yield the 8-nitro-octanoate. nih.gov This approach was successfully used in the synthesis of the analogous 9-nitrononanoic acid, where 9-bromononanoic acid allyl ester was treated with silver nitrite over several days. nih.gov

Table 1: Key Reactions in this compound Synthesis

| Reaction Type | Precursors | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Nucleophilic Substitution | 8-Bromooctanoic acid ester | Silver nitrite (AgNO₂) or Sodium Nitrite (NaNO₂) | This compound ester | Introduction of the terminal nitro group. nih.gov |

| Henry Reaction | ω-Oxoheptanoate, Nitromethane | Base (e.g., TMG) | β-Nitroalcohol intermediate | C-C bond formation for de novo synthesis. acs.org |

| Oxidation | 8-Nitrooctan-1-ol | Oxidizing agent (e.g., Jones reagent) | This compound | Conversion of a precursor alcohol to the acid. |

Targeted Synthesis of Isomers and Analogues of Nitrooctanoic Acids

The synthesis of specific regioisomers or stereoisomers of nitrooctanoic acids, particularly those with additional functional groups or unsaturation, requires precise control over reaction conditions and precursor selection.

Regioselective and Stereoselective Synthetic Approaches

The Henry reaction is central to the regioselective synthesis of nitro-fatty acid isomers. nih.govnih.gov The final position of the nitro group is explicitly defined by the choice of the starting nitroalkane and aldehyde precursors. mdpi.comacs.org For example, the synthesis of 9-nitro-oleic acid involves the Henry condensation of methyl 9-nitrononanoate with nonanal. mdpi.com

While this compound itself is saturated, the synthesis of unsaturated analogues like 8-nitrooct-7-enoic acid would rely on these methods. Such a synthesis would involve a Henry reaction followed by a controlled dehydration of the intermediate β-nitroalcohol. The stereochemistry of the resulting nitroalkene double bond (E or Z isomer) can be selectively controlled. For instance, dehydration using acetic anhydride (B1165640) often yields a mixture of isomers, whereas using trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine (B128534) can lead to the exclusive formation of the thermodynamically more stable (E)-nitroalkene. researchgate.netrptu.de This stereochemical control is crucial as different geometric isomers can exhibit distinct biological activities. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable for metabolic tracing and mechanistic studies. The synthesis of labeled this compound can be achieved by incorporating isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule.

The general strategy involves using a commercially available isotopically labeled starting material and applying the established synthetic routes. nih.gov

¹³C-Labeling: To produce [¹³C]-labeled this compound, one could begin with a precursor like [¹³C₈]-octanoic acid or [8-¹³C]-8-bromooctanoic acid. For example, the synthesis of [6-¹³C]-6-nitro-L-norleucine was achieved via iodination and subsequent nitration of a labeled precursor, a method adaptable to this system. vulcanchem.com

¹⁵N-Labeling: For ¹⁵N-labeling, the key step is the introduction of the nitro group using a labeled nitrating agent. The nucleophilic substitution of 8-bromooctanoate with sodium [¹⁵N]-nitrite (Na¹⁵NO₂) would yield [8-¹⁵N]-8-nitrooctanoic acid ester. nih.gov

Deuterium-Labeling: Deuterium (B1214612) atoms can be introduced at various positions by using deuterated reagents, for example, by reducing a double bond in a precursor molecule with deuterium gas (D₂) over a palladium catalyst.

These labeled standards are critical for accurate quantification in complex biological samples using mass spectrometry-based methods. nih.gov

Protective Group Chemistry in this compound Synthesis

The synthesis of a bifunctional molecule like this compound often requires the use of protecting groups to temporarily mask one functional group while chemical transformations are performed on the other. organic-chemistry.org This prevents unwanted side reactions and ensures selectivity.

The carboxylic acid moiety is the primary group that requires protection in the synthesis of this compound. Its acidic proton can interfere with base-catalyzed reactions, such as the Henry reaction, and the carboxylate can act as a competing nucleophile. The carboxyl group is typically protected as an ester. The choice of ester is critical and must be stable to the reaction conditions used for introducing the nitro group but easily removable at the end of the synthesis without affecting the nitro group. organic-chemistry.orgresearchgate.net

Common protecting groups for the carboxylic acid in this context include:

Methyl or Ethyl Esters: Simple to form and are commonly used, often removed by acid or base hydrolysis. mdpi.comvulcanchem.com

Allyl Ester: Used in the synthesis of a 9-nitrononanoic acid analogue. It is advantageous because it can be removed under very mild, neutral conditions using a palladium catalyst, which preserves sensitive functional groups. nih.gov

Prenyl (3-methylbut-2-en-1-yl) Ester: Employed in a streamlined, one-pot synthesis of nitro fatty acids. This group is readily cleaved using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netrptu.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-nitrooctan-1-ol |

| 1,8-dinitrooctane |

| 8-nitrooctanal |

| 8-bromooctanoic acid |

| 9-nitrononanoic acid |

| 9-bromononanoic acid |

| 7-hydroxy-8-nitrooctanoic acid |

| 8-nitrooct-7-enoic acid |

| 9-nitro-oleic acid |

| methyl 9-nitrononanoate |

| nonanal |

| [¹³C₈]-octanoic acid |

| [8-¹³C]-8-bromooctanoic acid |

| [6-¹³C]-6-nitro-L-norleucine |

| [8-¹⁵N]-8-nitrooctanoic acid |

| nitromethane |

| ω-oxoheptanoate |

| trifluoroacetic anhydride |

| acetic anhydride |

| silver nitrite |

| sodium nitrite |

Reactivity and Reaction Mechanisms of 8 Nitrooctanoic Acid

Transformations of the Nitro Group

The nitro group is a potent functional group, participating in reduction, and under certain conditions, nucleophilic and electrophilic reactions.

Reductive Pathways and Products

The most prominent reaction of the nitro group in 8-nitrooctanoic acid is its reduction to an amine. This transformation is typically achieved through catalytic hydrogenation. The primary product of this reduction is 8-aminooctanoic acid, a valuable precursor in materials science, particularly for the synthesis of polyamides and lactams. vulcanchem.comcjph.com.cnchemicalbook.com

Commonly employed conditions for this reduction involve the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). vulcanchem.com The reaction converts the nitro group (-NO₂) into a primary amine group (-NH₂), fundamentally altering the chemical properties of the molecule.

Table 1: Reductive Transformation of this compound

| Reaction Type | Reagents/Conditions | Expected Product |

| Reduction | H₂/Pd-C | 8-Aminooctanoic acid vulcanchem.com |

Nucleophilic and Electrophilic Reactions Involving the Nitro Moiety

While the reduction of the nitro group is common, its participation in nucleophilic and electrophilic reactions showcases its chemical duality.

Nucleophilic Character : The carbon atom adjacent (alpha) to the nitro group is acidic (pKa in DMSO is ~17 for simple nitroalkanes) due to the strong electron-withdrawing nature of the -NO₂ group. wikipedia.org In the presence of a base, this proton can be removed to form a nitronate anion. This nitronate is a potent nucleophile and can react with various electrophiles, such as aldehydes in the Henry (or nitro-aldol) reaction or imines in the aza-Henry (or nitro-Mannich) reaction. wikipedia.orgwikipedia.orgwikipedia.org This reactivity allows for the formation of new carbon-carbon bonds at the C7 position of the this compound backbone.

Electrophilic Character : Conversely, under acidic conditions, the nitro group can be protonated to form its tautomer, a nitronic acid (aci-form). frontiersin.orgnih.gov This species, or its further protonated N,N-dihydroxyiminium cation intermediate, is electrophilic. frontiersin.orgnih.govnih.gov It can be attacked by nucleophiles, a reactivity principle that underpins the Nef and Meyer reactions. While direct electrophilic attack on the nitro group itself is less common, these acid-catalyzed transformations effectively render the nitroalkane an electrophilic synthon. frontiersin.orgnih.gov

Mechanisms of Interrupted Nef and Meyer Reactions Applied to Nitrocarboxylic Acids

The Nef and Meyer reactions are classic transformations of nitroalkanes. The Nef reaction converts a primary nitroalkane into an aldehyde, while the Meyer reaction converts it into a carboxylic acid. nih.govmdpi.com Both reactions proceed through a common N,N-bis(hydroxy)iminium cation intermediate (I-1 in Scheme 1) formed by the protonation of the nitronic acid. nih.govmdpi.com

In a standard Nef reaction , this intermediate is attacked by water to ultimately yield a carbonyl compound and nitrous oxide. vulcanchem.comorganic-chemistry.orgwikipedia.org In the standard Meyer reaction , which requires stronger acid conditions, the intermediate eliminates water to form a nitrosocarbenium cation, which is then hydrolyzed to a hydroxamic acid and subsequently to a carboxylic acid. nih.govmdpi.com

An interrupted reaction occurs when a nucleophile other than water intercepts one of these reactive cationic intermediates, redirecting the reaction to a different product. nih.gov The presence of the carboxylic acid group in ω-nitrocarboxylic acids like this compound can influence these pathways. Research has shown that the proximity of the carboxyl group can lead to intramolecular reactions. For instance, 4-nitrovaleric acid undergoes a spontaneous Nef reaction due to the formation of a stable 5-membered cyclic intermediate. However, 6-nitrohexanoic acid is stable under the same conditions, suggesting that the formation of a larger 7-membered ring is less favorable. nih.gov

Given that this compound would need to form a 9-membered ring for intramolecular participation, a spontaneous Nef or Meyer reaction facilitated by the carboxyl group is considered unlikely. Therefore, it is expected to behave similarly to a simple long-chain nitroalkane, requiring standard strong acid conditions for these transformations. nih.gov Under such conditions, if an external nucleophile (e.g., a halide anion) is present in high concentration, it could potentially intercept the cationic intermediates, leading to products of an interrupted Nef/Meyer reaction. nih.gov

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactivity

The carboxylic acid moiety allows for the formation of esters and amides, which is useful for creating derivatives or for protecting the acid group during reactions at the nitro terminus. vulcanchem.com

Esterification : This reaction involves treating this compound with an alcohol in the presence of an acid catalyst. This strategy has been employed in the synthesis of various nitrated fatty acid derivatives, where the acid is converted to a methyl or allyl ester to facilitate purification and subsequent reactions. nih.govsfrbm.org

Amidation : The formation of an amide bond can be achieved by reacting this compound with an amine. This often requires the use of coupling agents or activation of the carboxylic acid. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction is fundamental in the synthesis of more complex molecules, such as the permeation enhancer SNAC, which is derived from 8-aminooctanoic acid and subsequently amidated. cjph.com.cn

Table 2: Representative Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reactants | General Conditions | Product Class |

| Esterification | Alcohol (e.g., Methanol, Allyl alcohol) | Acid catalyst (e.g., H₂SO₄), Heat | Ester nih.gov |

| Amidation | Amine (e.g., Benzylamine) | Coupling agent or activation | Amide nih.govbeilstein-journals.org |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For simple saturated carboxylic acids like this compound, this reaction is not spontaneous and requires harsh conditions. organicchemistrytutor.comwikipedia.org Unlike β-keto acids, which decarboxylate readily upon gentle heating, saturated acids lack the stabilizing electronic features to facilitate the reaction. organicchemistrytutor.com

Achieving decarboxylation typically requires high temperatures or specialized catalytic methods. organicchemistrytutor.comwikipedia.org

Thermal Decarboxylation : Requires very high temperatures and is often not a clean reaction.

Catalytic Decarboxylation : Modern methods utilize metal catalysts, such as palladium supported on zeolites (Pd/ZSM-5) or nickel complexes, to effect decarboxylation under milder, though still elevated, temperatures and pressures (e.g., 250-300 °C). acs.orgrsc.org

Photocatalytic Decarboxylation : Irradiation of the carboxylic acid in the presence of a semiconductor powder like n-type TiO₂ can induce decarboxylation at ambient temperatures, forming the corresponding alkane. google.comresearchgate.net

The primary derivative from the decarboxylation of this compound would be 1-nitroheptane.

Intramolecular Cyclization and Rearrangement Pathways of Nitrooctanoic Acid Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the interaction between the nitro group and the carboxylic acid function (or its derivative) at the other end of the eight-carbon chain. These interactions can lead to intramolecular cyclization and rearrangement reactions, primarily dictated by the length of the alkyl chain and the specific reaction conditions employed.

A key transformation for ω-nitroalkanoic acids is the intramolecular version of the Nef reaction. mdpi.com This reaction typically involves the conversion of a nitro group to a carbonyl group under acidic conditions, proceeding through a nitronate intermediate. wikipedia.orgorganic-chemistry.org The participation of a neighboring carboxylic acid group can greatly accelerate this process through the formation of a cyclic intermediate. mdpi.com However, this accelerating effect is highly dependent on the stability of the ring being formed. For instance, 4-nitrovaleric acid readily undergoes a spontaneous Nef reaction because it can form a stable five-membered cyclic intermediate. In contrast, 3-nitropropionic acid and 6-nitrohexanoic acid are much more stable under similar conditions, as the formation of four- and seven-membered rings is less favorable. mdpi.comnih.gov

In the case of this compound, an intramolecular Nef reaction involving the carboxylic acid would necessitate the formation of a nine-membered ring. Such a large ring is entropically and sterically disfavored, making this pathway significantly less likely compared to shorter-chain analogues.

A more common and synthetically valuable intramolecular pathway for derivatives of this compound is reductive cyclization to form lactams. researchgate.net This process involves the chemical reduction of the nitro group to an amine. The resulting ω-amino acid or its ester can then undergo an intramolecular condensation reaction to yield a nine-membered lactam, a derivative of capryllactam. This transformation is a powerful method for synthesizing large-ring lactams, which are important structural motifs. researchgate.netresearchgate.net

Another potential rearrangement pathway involves the formation of N-hydroxyimides. Research on other nitroalkanoic acids, such as phosphonate-substituted 4-nitrobutanoic acid, has shown that they can cyclize upon heating in water to form N-hydroxyimides. mdpi.comresearchgate.net This reaction proceeds through the generation of a nitronic acid which cyclizes with the adjacent carboxylic group. mdpi.com While not specifically documented for this compound, it represents a plausible rearrangement pathway for its derivatives under certain conditions.

The propensity for intramolecular cyclization is heavily dependent on the chain length of the ω-nitroalkanoic acid, as this determines the size and stability of the cyclic intermediate or product.

Table 1: Comparison of Intramolecular Cyclization Pathways for Various ω-Nitroalkanoic Acids

| Compound | Chain Length | Favored Cyclic Intermediate/Product Ring Size | Predominant Intramolecular Pathway(s) | Reactivity Notes |

| 4-Nitrobutanoic acid derivatives | C4 | 5-membered | Intramolecular Nef Reaction, Formation of N-hydroxyimides | High reactivity towards intramolecular cyclization due to the stability of the 5-membered ring intermediate. mdpi.comresearchgate.net |

| 6-Nitrohexanoic acid | C6 | 7-membered | Reductive cyclization to lactams | Generally stable towards spontaneous intramolecular reactions like the Nef reaction. mdpi.comnih.gov |

| This compound derivatives | C8 | 9-membered | Reductive cyclization to lactams | Unlikely to undergo intramolecular Nef reaction due to the unfavorable formation of a nine-membered ring. mdpi.com |

Advanced Analytical Methodologies in 8 Nitrooctanoic Acid Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopy is indispensable for probing the molecular structure of 8-nitrooctanoic acid. By interacting with electromagnetic radiation, different spectroscopic methods provide detailed information about the compound's atomic connectivity, functional groups, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the molecular skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to protons in different chemical environments. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet significantly downfield, typically in the 10-12 ppm range. The protons on the carbon adjacent to the nitro group (H-8) would be the most deshielded of the alkyl protons, anticipated to resonate around 4.0-4.4 ppm due to the strong electron-withdrawing effect of the -NO₂ group. orgchemboulder.com The protons on the carbon alpha to the carboxyl group (H-2) would appear around 2.35 ppm. bmrb.io The remaining methylene (B1212753) protons (H-3 to H-7) would produce a series of overlapping multiplets in the approximate range of 1.3 to 1.7 ppm. bmrb.io

¹³C NMR spectroscopy complements the proton data by providing information on the carbon backbone. The carbonyl carbon of the carboxylic acid would exhibit a signal in the highly deshielded region of 175-180 ppm. The carbon attached to the nitro group (C-8) would also be significantly downfield compared to a typical alkyl carbon, while the other carbons of the alkyl chain would appear in the aliphatic region (approx. 20-35 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| H-8 (-CH₂NO₂) | 4.0 - 4.4 | triplet |

| H-2 (-CH₂COOH) | ~2.35 | triplet |

| H-7 | ~2.0 | multiplet |

| H-3 to H-6 | 1.3 - 1.7 | multiplet |

Mass Spectrometry (MS) for Characterization of Reaction Products and Metabolites

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction products. researchgate.net When coupled with techniques like electrospray ionization (ESI), it allows for the analysis of the intact molecule, typically as a deprotonated species [M-H]⁻ in negative ion mode. nih.govnih.gov

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. For nitroalkanes, characteristic fragmentation pathways in negative ion mode include the loss of the nitro group as an NO₂⁻ anion (m/z 46) or the neutral loss of nitrous acid (HNO₂), which corresponds to a loss of 47 Da. nih.govnih.gov The fragmentation of the fatty acid chain itself can also occur, often involving the neutral loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylate anion. nih.gov Analysis of these fragmentation patterns allows for the confirmation of the nitro group's presence and position, as well as the characterization of metabolites where the alkyl chain or functional groups have been modified.

Table 2: Expected Key Mass Fragments of this compound in Negative Ion ESI-MS/MS

| Ion | Description |

| [M-H]⁻ | Deprotonated parent molecule |

| [M-H - HNO₂]⁻ | Neutral loss of nitrous acid |

| [M-H - H₂O]⁻ | Neutral loss of water |

| [M-H - CO₂]⁻ | Neutral loss of carbon dioxide |

| NO₂⁻ | Nitro anion fragment |

Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. acs.org These techniques probe the vibrational modes of chemical bonds.

FTIR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by a very broad absorption band from approximately 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org A strong, sharp peak for the carbonyl (C=O) stretch is expected in the range of 1690-1760 cm⁻¹. orgchemboulder.comnih.gov Critically, the nitro group (-NO₂) gives rise to two distinct, strong absorption bands: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

Raman spectroscopy, which is more sensitive to non-polar, symmetric bonds, provides complementary information. While the O-H and C=O stretches are observable, Raman is particularly useful for analyzing the C-C and C-H vibrations of the alkyl backbone. It can also detect the symmetric stretch of the nitro group. rsc.orgnih.gov The combination of both IR and Raman spectra provides a comprehensive fingerprint of the molecule, confirming the presence of the key carboxylic acid and nitro functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | FTIR | 2500 - 3300 (very broad) |

| Carboxylic Acid (-COOH) | C=O stretch | FTIR | 1690 - 1760 (strong, sharp) |

| Nitro Group (-NO₂) | Asymmetric N-O stretch | FTIR | ~1550 (strong) |

| Nitro Group (-NO₂) | Symmetric N-O stretch | FTIR, Raman | ~1365 (strong) |

| Alkyl Chain (-CH₂) | C-H stretches | FTIR, Raman | 2850 - 2960 |

Chromatographic Separations for Isolation and Analysis in Research Contexts

Chromatography is essential for the separation and purification of this compound from reaction mixtures or complex biological samples, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty acids and their derivatives. pharmaguru.co

Method development for this compound would typically involve a C18 (octadecylsilane) stationary phase, which separates compounds based on hydrophobicity. Given the polar nature of both the carboxylic acid and nitro groups, careful optimization of the mobile phase is required for adequate retention and sharp peak shapes. sepscience.comfishersci.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. hplc.eu To ensure the carboxylic acid group remains protonated and does not produce tailing peaks, the aqueous phase is typically acidified with a small amount of an acid like formic acid or acetic acid, bringing the pH below the pKa of the analyte. sfrbm.org Detection is commonly achieved using a UV detector, as the nitro group provides a chromophore, or more universally and with higher specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govchromatographyonline.com

Table 4: Typical RP-HPLC Parameters for Nitro-Fatty Acid Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., increasing %B over time) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. usherbrooke.ca However, this compound itself has low volatility due to its polarity and high boiling point, making it unsuitable for direct GC analysis. colostate.edu

To analyze this compound by GC-MS, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. colostate.eduspringernature.com A common method is methylation to form methyl 8-nitrooctanoate, for instance, by using reagents like methyl chloroformate or diazomethane. springernature.com Other derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) esters. usherbrooke.ca

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5MS). The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by matching against spectral libraries and by interpreting the fragmentation patterns. This approach is highly sensitive and specific, making it suitable for profiling and quantifying this compound in various sample matrices after appropriate derivatization. researchgate.net

Electrochemical Methods in Redox Investigations of this compound

The study of the redox behavior of this compound is crucial for understanding its chemical reactivity, potential metabolic pathways, and mechanisms of action. Electrochemical methods are powerful tools for these investigations, offering high sensitivity and the ability to probe electron transfer processes directly. These techniques can provide both qualitative and quantitative information about the reduction and oxidation of the nitro group and the carboxylic acid moiety within the this compound structure.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for characterizing the redox properties of this compound. In a typical CV experiment, the potential applied to a working electrode is scanned linearly in both forward and reverse directions, and the resulting current is measured. This allows for the identification of reduction and oxidation peaks, providing information about the potentials at which these processes occur and the reversibility of the reactions. For this compound, the primary electrochemical process of interest is the reduction of the aliphatic nitro group.

The electrochemical reduction of aliphatic nitro compounds has been shown to be a multi-electron process. In protic media, the reduction often proceeds through a four-electron pathway to form the corresponding N-alkylhydroxylamine. Further reduction can lead to the formation of the amine through a six-electron process. The exact mechanism and the stability of intermediates can be influenced by factors such as the pH of the solution, the electrode material, and the scan rate. For this compound, the reduction process can be generalized as follows:

Initial Reduction to a Hydroxylamine (B1172632): R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Further Reduction to an Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Cyclic voltammetry of this compound would be expected to show an irreversible cathodic peak corresponding to the reduction of the nitro group. The peak potential would be indicative of the energy required for the reduction, while the peak current would be related to the concentration of the analyte.

Differential pulse voltammetry (DPV) offers enhanced sensitivity compared to CV by minimizing the background charging current. In DPV, the current is sampled just before and at the end of a series of potential pulses superimposed on a linear potential ramp. The difference in current is then plotted against the potential. This technique can be used for the quantitative determination of this compound at low concentrations, with the peak height being proportional to the concentration.

Controlled-potential coulometry is another valuable technique that can be employed to determine the number of electrons involved in the redox reaction of this compound. In this method, a constant potential is applied to the working electrode to ensure the complete electrolysis of the analyte. By integrating the current over time, the total charge passed is obtained, which can then be used with Faraday's law to calculate the number of electrons transferred per molecule. This would allow for the definitive determination of whether the reduction of this compound proceeds to the hydroxylamine (a four-electron process) or the amine (a six-electron process) under specific experimental conditions.

The table below illustrates the type of data that could be obtained from a differential pulse voltammetry experiment for the analysis of a generic aliphatic nitro acid, like this compound, at various concentrations.

| Concentration (µM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) |

| 10 | -0.85 | 0.5 |

| 20 | -0.86 | 1.0 |

| 40 | -0.85 | 2.1 |

| 60 | -0.87 | 3.2 |

| 80 | -0.86 | 4.3 |

| 100 | -0.85 | 5.4 |

Note: The data in this table is illustrative for a generic aliphatic nitro acid and does not represent experimentally verified values for this compound.

The electrochemical investigation of this compound can be further enhanced by studying the effect of pH on its redox behavior. The reduction of nitro groups is often pH-dependent, with reduction potentials shifting to less negative values in more acidic solutions due to the involvement of protons in the reaction. By plotting the peak potential against pH, a Pourbaix diagram can be constructed, providing further insight into the proton-coupled electron transfer mechanism.

Theoretical and Computational Studies of 8 Nitrooctanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. For 8-nitrooctanoic acid, these calculations offer insights into its geometry, stability, and spectroscopic signatures.

This compound possesses significant conformational flexibility due to the seven rotatable single bonds in its eight-carbon aliphatic chain. vulcanchem.com The presence of a polar carboxylic acid group at one end and a polar nitro group at the other terminus dictates its preferred three-dimensional structures. vulcanchem.comnih.gov

Computational conformational analysis, typically using methods like Density Functional Theory (DFT), would explore the potential energy surface of the molecule to identify low-energy conformers. These stable geometries are influenced by a balance of intramolecular hydrogen bonding (e.g., between the carboxylic proton and the nitro oxygen atoms), steric hindrance, and dipole-dipole interactions. The linear alkyl chain allows for various folded and extended conformations, with the lowest energy state likely adopting a bent or folded structure in the gas phase to maximize favorable intramolecular interactions. In contrast, in a polar solvent, an extended conformation might be favored to maximize interactions with the solvent molecules.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₄ | vulcanchem.comnih.gov |

| Molecular Weight | 189.21 g/mol | vulcanchem.comnih.gov |

| Rotatable Bond Count | 7 | vulcanchem.comnih.gov |

| Hydrogen Bond Donors | 1 | vulcanchem.comnih.gov |

| Hydrogen Bond Acceptors | 4 | vulcanchem.comnih.gov |

| XLogP3 | 0.4 | vulcanchem.comnih.gov |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which aids in the experimental characterization of the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, these calculations would confirm the characteristic stretching frequencies for its key functional groups. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT and other ab initio methods can be used to calculate the chemical shifts (¹H and ¹³C) and coupling constants for the molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of this compound, providing information about its absorption spectrum in the ultraviolet and visible regions.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Nitro Group (NO₂) | ~1,520 | Asymmetric Stretch |

| Nitro Group (NO₂) | ~1,350 | Symmetric Stretch |

| Carboxylic Acid (O-H) | ~2,500–3,300 | Stretching |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and dynamic processes.

MD simulations are particularly useful for studying how this compound behaves in solution. The molecule's amphiphilic nature, with a hydrophobic alkyl chain and hydrophilic termini, suggests complex interactions with solvents. vulcanchem.com

Simulations in a polar solvent like water would reveal the formation of a structured solvation shell around the polar nitro and carboxylic acid groups. Water molecules would orient themselves to form hydrogen bonds, stabilizing the solute. Conversely, the hydrophobic alkyl chain would induce a different ordering of water molecules, characteristic of the hydrophobic effect. The computed partition coefficient (XLogP3) of 0.4 suggests a balance between hydrophilicity and hydrophobicity. vulcanchem.comnih.gov In nonpolar solvents, the molecule would likely adopt more folded conformations to minimize the exposure of its polar groups. The study of solvation dynamics, which examines the time-resolved response of the solvent to changes in the solute's electronic state, can be explored computationally to understand relaxation processes. portlandpress.com

While specific binding studies for this compound are not widely documented, in silico modeling of structurally related nitro-containing fatty acids provides significant insight into potential biological interactions. A prominent example is the study of (S)-2-amino-6-nitrohexanoic acid, a known inhibitor of human arginase I, a metalloenzyme. portlandpress.comacs.orgresearchgate.net

High-resolution X-ray crystallography and computational docking have shown that the nitro group of (S)-2-amino-6-nitrohexanoic acid directly interacts with the binuclear manganese cluster in the enzyme's active site. acs.orgresearchgate.net The oxygen atoms of the nitro group form coordination bonds with the Mn²⁺ ions, mimicking the binding of the natural substrate, L-arginine. Molecular dynamics simulations of such enzyme-inhibitor complexes can further elucidate the stability of these interactions, the role of surrounding amino acid residues, and the conformational changes that occur upon binding. portlandpress.com These studies demonstrate a key mechanism by which nitro-fatty acids can act as inhibitors of metalloenzymes, suggesting that this compound could potentially interact with similar targets through its nitro moiety. escholarship.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that govern reaction rates. For this compound, several reaction pathways are of interest.

Reduction of the Nitro Group: The nitro group can be reduced to an amine to form 8-aminooctanoic acid. vulcanchem.com Quantum chemical calculations can model this transformation, for instance, via catalytic hydrogenation. The calculations would involve modeling the adsorption of the molecule onto a catalyst surface (e.g., Pd/C) and determining the energy barriers for the stepwise addition of hydrogen atoms.

Nef and Meyer Reactions: Under acidic conditions, primary nitroalkanes can undergo reactions to form aldehydes/ketones (Nef reaction) or carboxylic acids (Meyer reaction). mdpi.com These reactions are believed to proceed through a common nitronic acid intermediate. mdpi.com Reaction pathway modeling can be used to calculate the energetics of the protonation steps leading to the nitronic acid and the subsequent transition states for either water addition (Nef pathway) or water elimination (Meyer pathway). mdpi.com Characterizing the structures and energies of these transition states helps to predict the reaction conditions required to favor one product over another. Computational methods such as B3LYP/6-311G(d,p) with Intrinsic Reaction Coordinate (IRC) analysis are commonly used to verify that a calculated transition state structure correctly connects the reactant and product. researchgate.net

Biological and Biochemical Research Investigations of 8 Nitrooctanoic Acid Non Human, Non Clinical Focus

Role in Microbial Metabolism and Biotransformation Pathways

While specific studies on the microbial degradation of 8-nitrooctanoic acid are not extensively documented, the metabolic fate of this compound can be inferred from research on related molecules, such as nitroaromatic compounds and alkanoic acids. Microorganisms have demonstrated the ability to utilize a variety of nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation pathways often involve the reduction of the nitro group and cleavage of the aromatic ring. nih.gov

In the context of the aliphatic chain of this compound, microbial degradation of alkanes and fatty acids typically proceeds through terminal oxidation followed by β-oxidation. frontiersin.org For instance, the degradation of linear alkanes often begins with the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid. frontiersin.org This resulting fatty acid can then be metabolized through the β-oxidation pathway. frontiersin.org Given that this compound already possesses a carboxyl group, it is plausible that microorganisms capable of fatty acid metabolism could directly utilize it through the β-oxidation pathway, provided the nitro group does not inhibit the key enzymes involved.

Some bacteria, such as Pseudomonas species, are known to degrade nitroaromatic compounds like m-nitrobenzoate by first converting them to intermediates like protocatechuate, which is then further metabolized. nih.gov Anaerobic bacteria, including Desulfovibrio and Clostridium species, can reduce the nitro group of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) to the corresponding amines. nih.gov It is conceivable that similar enzymatic machinery could act on the nitro group of this compound, potentially reducing it to 8-aminooctanoic acid.

The following table summarizes potential microbial degradation pathways for compounds structurally related to this compound.

| Compound Class | Initial Microbial Transformation | Key Metabolic Pathway | Example Microorganism |

| Alkanes | Terminal Oxidation to Carboxylic Acid | β-oxidation | Pseudomonas, Rhodococcus |

| Nitroaromatics | Reduction of Nitro Group | Ring Cleavage | Pseudomonas, Desulfovibrio |

| Fatty Acids | Activation to Acyl-CoA | β-oxidation | Various Bacteria |

The biological synthesis of nitro compounds is a relatively rare phenomenon, with a few established pathways identified in microorganisms, primarily for the production of nitroaromatic compounds. nih.govnih.gov There is currently no direct evidence for the biosynthesis of this compound in any biological system. However, understanding the known biosynthetic routes for other nitro compounds provides a framework for potential, yet undiscovered, pathways.

Two primary mechanisms for the biological incorporation of a nitro group have been described:

Electrophilic Nitration: This pathway involves the reaction of a nitrating agent with a susceptible organic molecule. In some bacteria, the formation of the nitronium cation (NO₂⁺) has been linked to the activity of nitric oxide synthase (NOS) and the production of nitric oxide radicals. nih.gov This mechanism is responsible for the biosynthesis of compounds like 3-nitrotyrosine (B3424624) and thaxtomins. nih.gov

Oxidation of an Amino Group: A more common route involves the direct oxidation of a primary amino group (-NH₂) to a nitro group (-NO₂). nih.gov This transformation is catalyzed by specialized enzymes, often N-oxygenases. For example, in the biosynthesis of the antibiotic pyrrolnitrin (B93353) by Pseudomonas fluorescens, a multicomponent oxygenase catalyzes the conversion of an amino group to a nitro group. nih.gov Similarly, the amine-oxygenase AurF in Streptomyces thioluteus oxidizes p-aminobenzoate to p-nitrobenzoate. nih.gov This enzymatic oxidation is thought to proceed through hydroxylamine (B1172632) and nitroso intermediates. nih.gov

Should a biosynthetic pathway for this compound exist, it would likely involve the oxidation of 8-aminooctanoic acid, a molecule that could potentially be derived from the metabolism of lysine (B10760008) or other precursors.

The table below outlines the characterized biosynthetic mechanisms for nitro groups in biological systems.

| Biosynthetic Mechanism | Key Enzyme Type | Precursor Functional Group | Example Product |

| Electrophilic Nitration | Nitric Oxide Synthase (implicated) | Aromatic Ring | 3-Nitrotyrosine |

| Amino Group Oxidation | N-oxygenase / Amine-oxygenase | Primary Amine (-NH₂) | Pyrrolnitrin, p-Nitrobenzoate |

Enzymatic Transformations and Inhibitor Studies (In Vitro)

While specific enzymes that exclusively metabolize this compound have not been fully characterized, several classes of enzymes are known to interact with nitro compounds and fatty acids, suggesting potential interactions.

Nitroreductases: This is a broad family of flavin-dependent enzymes that catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. researchgate.netnih.govresearchgate.net These enzymes are found in both aerobic and anaerobic microorganisms and in mammalian cells. nih.gov Type I nitroreductases are oxygen-insensitive and typically use NAD(P)H as a cofactor, while Type II nitroreductases are oxygen-sensitive and can produce reactive oxygen species through futile cycling. nih.gov It is highly probable that nitroreductases could catalyze the reduction of the nitro group in this compound.

Nitroalkane Oxidase: Certain flavin-dependent enzymes, such as nitroalkane oxidase, are capable of oxidizing aliphatic nitro compounds to their corresponding aldehydes or ketones, with the release of nitrite (B80452). wikipedia.org This enzymatic activity provides a potential pathway for the denitration of this compound.

Enzymes of β-oxidation: Given its structure as a fatty acid, this compound is a potential substrate for the enzymes of the β-oxidation pathway. This would involve acyl-CoA synthetase for activation, followed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. aocs.orgmicrobenotes.com The presence of the electron-withdrawing nitro group at the end of the alkyl chain may influence the activity of these enzymes.

Michael Addition Adducts: Nitro-fatty acids containing a nitroalkene moiety are electrophilic and can react non-enzymatically or enzymatically with nucleophilic residues in proteins, particularly the thiol group of cysteine. nih.gov This reaction, known as Michael addition, can lead to post-translational modification of proteins and modulation of their function. nih.gov While this compound is a saturated nitroalkane, its metabolites could potentially be converted to unsaturated forms that could then participate in such reactions.

The kinetics of enzymatic reactions involving nitro compounds have been studied for certain enzyme classes, particularly nitroreductases. These studies provide a basis for understanding how an enzyme like this compound might be processed.

Michaelis-Menten Kinetics: Enzymatic reactions involving the transformation of this compound would be expected to follow Michaelis-Menten kinetics. teachmephysiology.com This model describes how the initial reaction rate (V₀) varies with substrate concentration ([S]). Key parameters include Vmax, the maximum reaction rate when the enzyme is saturated with substrate, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com A lower Km value generally indicates a higher affinity of the enzyme for the substrate. teachmephysiology.com

Nitroreductase Mechanism: For Type I nitroreductases, the catalytic mechanism is typically a "ping-pong" mechanism. In this process, the enzyme's flavin cofactor (FMN) is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the nitro-substrate in two-electron steps, cycling the enzyme between its oxidized and reduced forms without the formation of a ternary complex of enzyme, cofactor, and substrate. nih.gov This process reduces the nitro group sequentially to nitroso and then hydroxylamino intermediates. nih.gov

The hypothetical kinetic parameters for an enzyme metabolizing this compound are presented in the table below, illustrating typical Michaelis-Menten behavior.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µmol/min) |

| 10 | 2.5 |

| 20 | 4.0 |

| 40 | 5.7 |

| 80 | 7.3 |

| 160 | 8.4 |

| 320 | 9.2 |

This table represents hypothetical data for illustrative purposes.

Metabolic Fate and Biotransformation Pathways in In Vivo Animal Models (Focus on Biochemical Mechanisms)

The metabolic fate of this compound in vivo in animal models has not been directly reported. However, extensive research on the metabolism of short- and medium-chain fatty acids provides a strong predictive framework for its biotransformation.

Upon absorption, short-chain fatty acids (SCFAs) are primarily metabolized by colonocytes and the liver. nih.gov Medium-chain fatty acids can be transported via the portal vein to the liver for metabolism. nih.gov The predominant catabolic pathway for fatty acids is mitochondrial β-oxidation. aocs.orgmicrobenotes.com This process sequentially shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. microbenotes.comwikipedia.org

The β-oxidation of this compound would likely proceed as follows:

Activation: In the mitochondrial matrix, this compound would first be activated to its coenzyme A (CoA) thioester, 8-nitrooctanoyl-CoA, by an acyl-CoA synthetase.

β-Oxidation Cycles: The 8-nitrooctanoyl-CoA would then enter the β-oxidation spiral.

Cycle 1: Oxidation, hydration, oxidation, and thiolysis would yield acetyl-CoA and 6-nitrohexanoyl-CoA.

Cycle 2: A second round of β-oxidation would produce another molecule of acetyl-CoA and 4-nitrobutyryl-CoA.

Cycle 3: The final cycle would yield two molecules of acetyl-CoA, assuming the 4-nitrobutyryl-CoA can be further metabolized. The fate of the nitro group during the final cleavage is not established but could result in nitro-acetyl-CoA or be removed prior to the final thiolysis step.

Studies on the metabolism of nitro-oleic acid (NO₂-OA) have shown that it undergoes saturation to nitro-stearic acid, followed by several rounds of β-oxidation to form shorter-chain dicarboxylic acids. nih.gov Furthermore, research on a modified octanoic acid derivative, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), in rats demonstrated that β-oxidation was a major metabolic pathway, resulting in metabolites that were shortened by two and four carbons. This provides strong evidence that the octanoic acid backbone is readily metabolized via this pathway, even with a significant modification at the C-8 position.

The likely primary metabolites of this compound from β-oxidation are summarized in the table below.

| Metabolite | Chemical Formula (of the acid) | Pathway of Formation |

| 6-Nitrohexanoic acid | C₆H₁₁NO₄ | One cycle of β-oxidation |

| 4-Nitrobutanoic acid | C₄H₇NO₄ | Two cycles of β-oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Product of each β-oxidation cycle |

Saturation, Desaturation, and Beta-Oxidation Pathways

The metabolism of nitro-fatty acids is a complex process involving several key pathways that modify their structure and biological activity. While specific studies on this compound are not available, research on other nitro-fatty acids, such as nitro-oleic acid (NO2-OA), reveals that they undergo significant metabolic processing. nih.gov

One of the primary metabolic routes for unsaturated nitro-fatty acids is the saturation of their double bond. This reaction is catalyzed by enzymes like prostaglandin (B15479496) reductase 1 and results in the formation of a non-electrophilic nitroalkane. nih.gov This conversion of a nitroalkene to a nitroalkane reduces its reactivity with biological nucleophiles.

In addition to saturation, nitro-fatty acids can also undergo desaturation, introducing additional double bonds into the fatty acid chain. Both the original nitro-fatty acid and its saturated nitroalkane counterpart can then enter the beta-oxidation pathway. nih.gov Beta-oxidation is a catabolic process that sequentially shortens the fatty acid chain, producing acetyl-CoA. nih.gov For nitro-fatty acids, this process typically proceeds until the chain is shortened to a point where the nitro group interferes with the enzymatic machinery.

Table 1: Potential Metabolic Fates of Nitro-Fatty Acids Based on General Pathways

| Metabolic Pathway | Description | Potential Implication for this compound |

|---|---|---|

| Saturation | Reduction of any double bonds present in the fatty acid chain. | As a saturated fatty acid, this pathway would not be a primary metabolic route for this compound itself, but could be relevant for unsaturated precursors. |

| Desaturation | Introduction of double bonds into the fatty acid chain. | Could potentially introduce unsaturation to the octanoic acid chain, altering its properties. |

| Beta-Oxidation | Sequential cleavage of two-carbon units from the carboxyl end of the fatty acid. | this compound would likely undergo beta-oxidation, shortening the carbon chain. The process may be halted or altered by the presence of the nitro group at the 8-position. |

Protein Adduction and Reversible Interactions with Biological Nucleophiles

A key feature of electrophilic nitro-fatty acids is their ability to react with nucleophilic residues on proteins and other biological molecules. This process, known as protein adduction or nitroalkylation, typically involves the formation of a covalent bond with the thiol group of cysteine residues via a Michael addition reaction. nih.govfrontiersin.org These interactions are often reversible, allowing the nitro-fatty acid to be released and potentially interact with other targets. nih.gov

This reversible adduction serves as a mechanism for the transport and storage of nitro-fatty acids, protecting them from rapid metabolism and extending their biological half-life. nih.gov The binding of nitro-fatty acids to proteins can modulate the function of those proteins, affecting signaling pathways and enzymatic activity. researchgate.net While direct evidence for this compound is absent, its status as a nitroalkane suggests it would be less reactive in Michael addition reactions compared to unsaturated nitroalkenes. However, other forms of interaction with biological nucleophiles cannot be entirely ruled out without specific experimental data.

Table 2: General Characteristics of Nitro-Fatty Acid Interactions with Nucleophiles

| Interaction Type | Description | Key Biological Nucleophiles | Potential Relevance for this compound |

|---|---|---|---|

| Protein Adduction (Nitroalkylation) | Covalent modification of proteins, typically at cysteine residues. | Glutathione, Albumin, Keap1, various enzymes. | As a saturated nitroalkane, this compound is expected to have low reactivity for Michael addition. Other interaction mechanisms would need to be investigated. |

| Reversible Interactions | The ability of the adducted nitro-fatty acid to be released from its target. | Thiol-containing molecules. | If any adduction occurs, its reversibility would be a key factor in the biological activity of this compound. |

Applications in Advanced Materials Science and Chemical Engineering Research

8-Nitrooctanoic Acid as a Building Block in Complex Organic Synthesis

The presence of two chemically distinct functional groups separated by a flexible hydrocarbon chain makes this compound a useful building block in the assembly of more complex molecules. Its utility is particularly evident in applications where precise spacing and tailored functionality are required.

In the field of medical diagnostics and therapy, particularly in the development of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET), bifunctional chelators are of paramount importance. core.ac.ukresearchgate.net These molecules consist of a powerful metal-chelating unit and a linker with a reactive functional group for conjugation to a biologically active molecule, such as a peptide or antibody, that targets specific tissues or cells. researchgate.net

Research has demonstrated the use of similar nitroalkanoic acids, such as 6-nitrohexanoic acid methyl ester, as key starting materials in the synthesis of advanced chelating agents like derivatives of AAZTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). core.ac.ukresearchgate.net The synthesis strategy involves a double nitro-Mannich reaction, followed by the reduction of the nitro group to an amine. researchgate.net This newly formed amino group then serves as a point for further chemical modification or as an integral part of the final chelator structure.

By analogy, this compound serves as a valuable precursor for creating AAZTA derivatives with longer linker arms. The seven-carbon chain of this compound provides greater distance and flexibility between the chelator and the conjugated biomolecule, which can be critical for maintaining the biological activity of the targeting moiety. The general synthetic pathway involves the reduction of the nitro group to an amine, which can then be incorporated into the chelator's framework. researchgate.net The terminal carboxylic acid remains available for subsequent coupling to a targeting vector. researchgate.net Metalloenzymes, which feature metal ions in their active sites, are a major focus for the design of such targeted therapeutic and diagnostic agents. escholarship.org

| Property | Data | Reference |

| Chemical Formula | C₈H₁₅NO₄ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 189.21 g/mol | nih.gov |

| CAS Number | 52035-22-0 | nih.gov |

| Canonical SMILES | C(CCCC(=O)O)CCCN+[O-] | nih.gov |

The structure of this compound is ideally suited for its use as a molecular spacer or linker in the construction of functional probes for diagnostics and research. google.com Functional probes, such as those used in fluorescence imaging, often require a linker to connect a targeting unit (e.g., a peptide) to a signaling unit (e.g., a fluorescent dye) without steric hindrance. google.comgoogle.com

After the reduction of its nitro group to a primary amine, this compound becomes a classic amino-acid-type linker. The amine can be coupled to one molecule (e.g., a dye) and the carboxylic acid to another (e.g., a targeting peptide) through stable amide bonds. The octanoic chain itself acts as a flexible, chemically stable spacer that separates the two conjugated moieties, ensuring that they can function independently. For example, similar bifunctional linkers like 8-amino-3,6-dioxaoctanoic acid are widely used for this purpose in various bioconjugation applications. google.com The defined length of the eight-carbon backbone of this compound allows for precise control over the distance between the connected molecular components.

Potential for Integration into Novel Functional Materials

The bifunctional nature of this compound and its derivatives opens up possibilities for their integration into novel functional materials. While specific research on this compound in this context is limited, the potential applications can be inferred from the known chemistry of its functional groups and related molecules. ontosight.ai

Derivatives of nitroalkanoic acids are considered potential building blocks for the preparation of new functional materials. ontosight.ai The terminal carboxylic acid group can be used to anchor the molecule to surfaces, such as metal oxides, or to incorporate it into polymer backbones through esterification or amidation reactions. The nitro group, or the amine derived from it, provides a secondary site for cross-linking, polymerization, or the attachment of other functional moieties. This could be leveraged in the development of:

Surface-Modified Materials: Creating surfaces with specific chemical functionalities for applications in sensors, chromatography, or biocompatible coatings.

Functional Polymers: Incorporating the molecule as a monomer or a pendant chain in a polymer to introduce specific properties, such as hydrophilicity, reactive sites for further modification, or the ability to coordinate metal ions.

Self-Assembled Systems: The amphiphilic character of the molecule (a polar head group and a nonpolar hydrocarbon tail) could be exploited in the formation of micelles or other self-assembled structures.

Future Research Directions and Unexplored Avenues for 8 Nitrooctanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of ω-nitroalkanoic acids like 8-nitrooctanoic acid is foundational to enabling further research into its chemistry and biology. Current methods often rely on multi-step processes that may not be optimal in terms of yield, selectivity, or environmental impact. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches : Traditional synthesis of related compounds can involve reagents and conditions that generate significant waste, such as the use of nitric acid in the production of adipic acid, which can produce nitrous oxide, a potent greenhouse gas. numberanalytics.com Future methodologies should incorporate the principles of green chemistry, such as using renewable feedstocks, employing environmentally benign solvents, and minimizing energy consumption. numberanalytics.commdpi.comsciltp.com The use of biocatalytic reactions, for instance, could offer a highly selective and environmentally friendly alternative. numberanalytics.com

Continuous-Flow Technology : The application of continuous-flow microreactors could enhance the safety and efficiency of nitration reactions. researchgate.net This technology allows for precise control over reaction parameters, reduces reactor volume, and can mitigate safety hazards associated with potentially explosive intermediates, which is a concern for some oxidation processes. researchgate.netresearchgate.net

Novel Reagent and Catalyst Development : Research into new catalytic systems could lead to more direct and higher-yielding syntheses. This includes exploring enzymatic pathways, such as the nitro-forming oxygenases found in bacteria that can selectively nitrate (B79036) amino acids, or developing novel chemocatalysts that can regioselectively introduce a nitro group at the terminal position of an alkyl chain. researchgate.net The oxidative cleavage of lactams has also been shown to be a viable route for producing ω-nitrocarboxylic acids and warrants further investigation for this specific compound. researchgate.net

Table 1: Comparison of Synthetic Approaches for Nitroalkanoic Acids

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Conventional Synthesis (e.g., from bromo-esters) | Established procedures. | Multi-step, potential for byproducts, use of hazardous reagents (e.g., silver nitrite). nih.gov |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, renewable. numberanalytics.com | Discovery and engineering of suitable enzymes (e.g., terminal-selective nitro-oxygenases). |

| Continuous-Flow Synthesis | Improved safety, high throughput, precise process control. researchgate.net | Reactor design for specific reaction kinetics, managing potential for clogging. researchgate.net |

Elucidation of Uncharted Reactivity Profiles

The chemical reactivity of this compound is dictated by its two functional groups: the terminal nitro group and the carboxylic acid. While the basic reactions of these groups are known, their interplay and potential for novel transformations remain largely unexplored.

Future research should focus on:

Interrupted Nef and Meyer Reactions : The classical Nef reaction converts a primary nitroalkane into an aldehyde. mdpi.com However, under specific conditions, the reaction can be "interrupted" by internal or external nucleophiles to generate diverse and complex molecular architectures. mdpi.com Studies have shown that the propensity of a nitroalkanoic acid to undergo a spontaneous Nef reaction is dependent on the carbon chain length; for example, 6-nitrohexanoic acid was found to be stable under conditions where 4-nitrovaleric acid spontaneously cyclized and reacted. mdpi.com Investigating the behavior of this compound in interrupted Nef and Meyer reactions could unveil pathways to novel heterocyclic compounds.

Michael Addition Reactions : Unsaturated nitro-fatty acids are known to be potent electrophiles that react with biological nucleophiles, such as cysteine and histidine residues in proteins, via Michael addition. mdpi.comfrontiersin.orgnih.gov While this compound is saturated and does not undergo this reaction directly, its nitro group can be converted to other functionalities. For example, reduction to an amine followed by further modification, or its use as a precursor in more complex syntheses, could generate derivatives capable of unique reactivity.

Nitro Group as a Synthetic Handle : The nitro group is a versatile functional group that can be transformed into a variety of other moieties, including amines, oximes, and nitriles. Exploring the reduction of the nitro group in this compound could yield 8-aminooctanoic acid, a valuable building block for synthesizing polyamide materials or peptide mimics. vulcanchem.com

Table 2: Reactivity Profile of this compound

| Reaction Type | Known Reactivity (General Nitroalkanes) | Uncharted Avenues for this compound |

|---|---|---|

| Nef Reaction | Conversion of nitro group to a carbonyl. mdpi.com | Investigating spontaneous and interrupted Nef reactions based on its specific chain length. mdpi.com |

| Reduction | Conversion of nitro group to an amine. vulcanchem.com | Synthesis of 8-aminooctanoic acid as a monomer for novel polymers or bioactive molecules. |

| Cyclization | Intramolecular reactions involving the nitro and carboxyl groups. | Exploration of conditions to form novel lactams or other heterocyclic structures. |

| C-C Bond Formation | Henry (nitro-aldol) reaction. google.com | Use as a building block in the synthesis of more complex long-chain fatty acids or natural product analogues. |

Advanced In Silico Modeling for Predictive Chemistry and Biology

Computational chemistry and bioinformatics offer powerful tools to predict the properties of this compound and guide experimental research, saving time and resources.

Future directions in this area include:

Predictive Reactivity Modeling : Quantum mechanics (QM) calculations can be used to model reaction pathways, such as the interrupted Nef reaction, to predict the most likely products and optimize reaction conditions. This can help elucidate the mechanisms behind its unique reactivity profile. mdpi.com

Structure-Based Drug Design and Virtual Screening : Although the biological roles of this compound are still being discovered, computational methods can predict its potential interactions with protein targets. For instance, (S)-2-amino-6-nitrohexanoic acid, a similar compound, has been shown to bind to human arginase I. acs.orgresearchgate.netosaka-u.ac.jp The crystal structure of this complex provides a template for docking studies with this compound or its derivatives to predict binding affinity and guide the design of novel enzyme inhibitors. escholarship.orgmdpi.com

Chemoproteomic Target Prediction : While experimental chemoproteomic approaches are used to identify the cellular protein targets of reactive lipids, computational tools can complement these studies. biorxiv.org Models can be developed to predict which proteins in non-human organisms might be susceptible to modification by this compound derivatives, based on factors like residue accessibility and nucleophilicity.

Table 3: Potential Applications of In Silico Modeling for this compound

| Computational Method | Application Area | Research Question |

|---|---|---|

| Quantum Mechanics (QM) | Chemical Reactivity | What are the energy barriers and intermediates for the interrupted Nef reaction of this compound? |

| Molecular Docking | Biological Activity | Can this compound or its derivatives bind to and inhibit enzymes like arginase or other metalloenzymes? escholarship.orgacs.org |

| Molecular Dynamics (MD) | Mechanistic Insight | How does the binding of a derivative affect the conformational dynamics of a target protein? portlandpress.com |

| QSAR Modeling | Predictive Biology | Can we predict the biological activity of a series of this compound derivatives based on their chemical structures? |

Discovery of Novel Biological Roles in Non-Human Systems and Mechanistic Insights

While nitro-fatty acids are recognized as signaling molecules in mammals, their roles in other domains of life are just beginning to be explored. This represents a significant opportunity for fundamental discovery.

Promising avenues for future research include:

Plant Biology : The presence of nitro-linolenic acid has been confirmed in the plant Arabidopsis thaliana, where it acts as a signaling molecule involved in development and responses to abiotic stress. mdpi.com The primary mechanism involves the post-translational modification of proteins via nitroalkylation. mdpi.com Research should be conducted to determine if this compound or similar endogenous nitro lipids exist in plants and what their specific roles might be in plant defense, growth, or environmental sensing.

Microbial Systems : Bacteria are known to produce a wide array of secondary metabolites, including compounds with nitro groups. researchgate.net The competition for arginine between host immune cells and pathogens like Helicobacter pylori is a critical aspect of infection, and this pathway involves arginase enzymes that could be potential targets for nitro-fatty acid derivatives. portlandpress.com Investigating whether this compound can modulate microbial processes, such as quorum sensing, biofilm formation, or virulence factor expression, could lead to new anti-infective strategies.

Invertebrate Systems : The biological roles of nitro-fatty acids in insects and other invertebrates are almost completely unknown. Given their fundamental signaling mechanism through electrophilic modification of proteins, it is plausible that they play roles in invertebrate immunity, development, or pheromone signaling. Exploring the effects of this compound in model organisms like Drosophila melanogaster or Caenorhabditis elegans could rapidly advance our understanding.

The primary mechanism by which unsaturated nitro-fatty acids exert their effects is through the covalent modification of proteins, a process termed nitroalkylation. nih.govbiorxiv.org Future studies should aim to identify the specific protein targets of this compound (or its reactive derivatives) in these non-human systems to provide mechanistic insights into its biological functions.

Table 4: Potential Biological Roles of Nitro-Fatty Acids in Non-Human Systems

| System | Known/Potential Roles | Potential Mechanisms |

|---|---|---|

| Plants | Signaling in development and stress response. mdpi.com | Modulation of antioxidant gene expression, protein nitroalkylation. mdpi.com |

| Bacteria | Modulation of host-pathogen interactions, potential for antimicrobial activity. researchgate.netportlandpress.com | Inhibition of key metabolic enzymes (e.g., arginase), disruption of cell signaling. portlandpress.com |

| Insects/Invertebrates | Unknown; potential roles in immunity, development. | Post-translational modification of signaling proteins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.